molecular formula C15H16N2O4S B2635898 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1219903-15-7

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2635898
CAS No.: 1219903-15-7
M. Wt: 320.36
InChI Key: XIZCLMPIUNRQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide features a 1,2-oxazole (isoxazole) core substituted at position 5 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide is further functionalized with a methyl group attached to a 1,1-dioxothiolan-3-yl group (a sulfolane derivative). This sulfolane substituent introduces a sulfone group, which may enhance solubility and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(16-9-11-6-7-22(19,20)10-11)13-8-14(21-17-13)12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCLMPIUNRQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiolane and oxazole intermediates. The thiolane intermediate can be synthesized through the oxidation of tetrahydrothiophene, while the oxazole intermediate is often prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has shown promising biological activities that can be categorized as follows:

Antimicrobial Activity

  • Studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus with minimum biofilm eradication concentrations (MBEC) around 125 µg/mL .
  • It has also demonstrated efficacy against pathogenic yeast strains like Candida albicans, indicating its potential as an antifungal agent .

Anti-inflammatory Properties

  • The compound may inhibit inflammatory pathways, suggesting its use in treating inflammatory diseases. This action is likely mediated through its interaction with specific molecular targets such as enzymes involved in inflammatory responses .

Anticancer Potential

  • Preliminary research points to the ability of this compound to induce apoptosis in cancer cells by modulating cellular signaling pathways. This suggests a potential role in cancer prevention or treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntimicrobialE. faecium, S. aureusModerate antibacterial activity ,
AntifungalCandida albicansModerate antifungal activity
Anti-inflammatoryVariousInhibition of inflammatory pathways
AnticancerCancer cell linesInduction of apoptosis

Case Study Example

In a study assessing the antimicrobial properties of various synthesized compounds, this compound was found to have significant activity against E. faecium with an MBEC value of 125 µg/mL. This study highlighted the compound's potential to serve as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent at Amide Molecular Weight (g/mol) Bioactivity (IC₅₀) Source
Target Compound 1,2-Oxazole (1,1-Dioxothiolan-3-yl)methyl ~319 (estimated) Not reported
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 1,2-Oxazole 9H-Purin-6-yl ~400 (estimated) Xanthine oxidase inhibitor (nM range)
BG16216 1,2-Oxazole Piperidinylmethyl-pyridine-carbonyl 436.53 Research use (no data)
6c (1,3,4-Oxadiazole) 1,3,4-Oxadiazole 4-Methoxybenzylidene 437.45 Not reported

Key Research Findings

  • Role of 5-Phenyl Substitution : In both 1,2-oxazole and 1,3,4-oxadiazole derivatives, the 5-phenyl group enhances aromatic stacking interactions, critical for enzyme inhibition (e.g., xanthine oxidase in ) .
  • Synthetic Yields : Analogs with complex substituents (e.g., ’s 6g, 43% yield) often require multi-step syntheses, suggesting similar challenges for the target compound .

Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with a molecular formula of C15_{15}H16_{16}N2_2O4_4S and a molecular weight of 320.4 g/mol. The synthesis typically involves multiple steps:

  • Preparation of Thiolane and Oxazole Intermediates : The thiolane is synthesized via oxidation of tetrahydrothiophene, while the oxazole is formed through cyclization reactions.
  • Coupling Reactions : The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, which can lead to various therapeutic effects:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways.
  • Anticancer Activity : It may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Pharmacological Properties

Research indicates that derivatives of oxazole and thiadiazole compounds exhibit significant pharmacological properties. Here are some key findings related to the biological activity of similar compounds:

Compound Activity IC50 (μM) Target
Compound 1Anticancer0.072Cancer Cells
Compound 2Anti-TB0.045Mycobacterium tuberculosis
Compound 3Anti-inflammatoryNot specifiedInflammatory mediators

These results suggest that modifications to the oxazole structure can enhance biological efficacy against various diseases .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-Tubercular Activity : A study demonstrated that a derivative with an oxadiazole moiety showed 92% inhibition against Mycobacterium tuberculosis at specific concentrations .
  • Cancer Cell Lines : Another investigation revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide?

The compound can be synthesized via coupling reactions between functionalized isoxazole-3-carboxylic acids and amine derivatives. A general procedure involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and reacting it with the thiolan-containing amine under inert conditions (N₂ atmosphere) in DMF or DCM. Purification typically employs flash chromatography with gradients of ethyl acetate/hexane . Yield optimization may require adjusting reaction time (12–24 hours) and temperature (RT to 60°C).

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Key signals include the oxazole proton (δ ~6.5–7.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm). The thiolan ring’s methylene protons (δ ~3.0–4.0 ppm) and sulfone group (δ ~130–135 ppm for S=O in 13C) are diagnostic .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm deviation. For example, a related isoxazole carboxamide showed [M+H]+ at m/z 347.0599 (calc. 347.0593) .

Q. What in vitro assays are suitable for initial biological activity screening?

Mitochondrial assays (e.g., calcium retention capacity or membrane potential using Rh123) in isolated mouse liver mitochondria can assess bioactivity. Use 1–10 µM compound concentrations in DMSO (≤1% final), with controls like cyclosporin A for validation . Cell-based assays (e.g., viability via MTT) in cancer lines (HeLa, MCF-7) at 24–72 hours are also standard .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and WinGX (for data processing) is recommended. Key parameters include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the carboxamide NH and sulfone oxygen may stabilize the structure .

Q. What strategies address contradictory bioactivity results across experimental models?

  • Purity verification : Re-characterize the compound via HPLC (≥95% purity) to exclude degradation products.
  • Mitochondrial vs. cellular assays : Discrepancies may arise from differential membrane permeability. Compare results in isolated mitochondria vs. intact cells using standardized protocols (e.g., 1% DMSO in both) .
  • Metabolic stability : Assess compound half-life in liver microsomes to rule out rapid inactivation .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency?

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., 4-F, 3-NO₂) or donating (e.g., 4-OCH₃) groups to modulate electronic effects.
  • Bioisosteric replacement : Substitute the thiolan ring with tetrahydrothiophene-1,1-dioxide analogs to assess sulfone positioning’s impact .
  • Activity cliffs : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with substituent changes .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 can estimate logP (target ≤5), aqueous solubility (≥50 µM), and CYP450 inhibition.
  • Metabolite identification : Use GLORY or Meteor Nexus to predict Phase I/II metabolites, focusing on sulfone oxidation or amide hydrolysis .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use EN 166-certified face shields during bulk handling .
  • Engineering controls : Fume hoods for synthesis/purification; avoid skin contact via glove-inspection protocols .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.